molecular formula C21H19FN4O2 B7708699 4-fluoro-N-(6-methoxy-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide

4-fluoro-N-(6-methoxy-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide

Cat. No.: B7708699
M. Wt: 378.4 g/mol
InChI Key: AXXNMEFIHMYYCG-UHFFFAOYSA-N
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Description

The compound “4-fluoro-N-(6-methoxy-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide” belongs to a class of compounds known as 1H-pyrazolo[3,4-b]quinolines . These are three-membered azaheterocyclic systems composed of a pyrazole and quinoline fragment . The parent structure can be modified with a number of substituents that have a great influence on the physical, photophysical, and biological properties .


Molecular Structure Analysis

The molecular structure of 1H-pyrazolo[3,4-b]quinolines can be modified with a number of substituents that greatly influence the physical, photophysical, and biological properties . Unfortunately, the specific molecular structure analysis for “this compound” is not available in the sources I found.


Chemical Reactions Analysis

The chemical reactions of 1H-pyrazolo[3,4-b]quinolines depend on the substituents and the reaction conditions . The specific chemical reactions for “this compound” are not available in the sources I found.


Physical and Chemical Properties Analysis

The physical and chemical properties of 1H-pyrazolo[3,4-b]quinolines depend on their structure and substituents . The specific physical and chemical properties for “this compound” are not available in the sources I found.

Safety and Hazards

The safety and hazards of 1H-pyrazolo[3,4-b]quinolines depend on their structure and substituents . The specific safety and hazards for “4-fluoro-N-(6-methoxy-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide” are not available in the sources I found.

Properties

IUPAC Name

4-fluoro-N-(6-methoxy-1-propylpyrazolo[3,4-b]quinolin-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN4O2/c1-3-10-26-20-17(12-14-11-16(28-2)8-9-18(14)23-20)19(25-26)24-21(27)13-4-6-15(22)7-5-13/h4-9,11-12H,3,10H2,1-2H3,(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXXNMEFIHMYYCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C=C3C=C(C=CC3=N2)OC)C(=N1)NC(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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